molecular formula C24H18N2O7S B2712758 N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide CAS No. 420844-42-4

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide

Cat. No. B2712758
CAS RN: 420844-42-4
M. Wt: 478.48
InChI Key: MQAFUNNWEHHNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide, also known as AN-9, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AN-9 belongs to the class of benzamides and is a potent inhibitor of the enzyme histone deacetylase (HDAC).

Scientific Research Applications

Class III Antiarrhythmic Activity

One significant application of related sulfonamide compounds is in the development of Class III antiarrhythmic agents. These compounds have shown potent activity in prolonging action potential duration without affecting conduction, demonstrating potential in treating ventricular fibrillation and restoring sinus rhythm. The specific blockade of the delayed rectifier potassium current (IK) highlights their targeted action in cardiac electrophysiology (Ellingboe et al., 1992).

Antimalarial and Antiviral Potential

Sulfonamide derivatives have been investigated for their antimalarial activity, with certain compounds showing promising IC50 values and selectivity indices. Theoretical calculations and molecular docking studies suggest these compounds have specific interactions with plasmepsins, crucial for the malaria parasite's lifecycle. Moreover, docking studies on SARS-CoV-2 proteins indicate potential antiviral applications (Fahim & Ismael, 2021).

Carbonic Anhydrase Inhibition

Novel metal complexes of heterocyclic sulfonamides have been synthesized and characterized as potent inhibitors of human carbonic anhydrase isoenzymes. These complexes offer a new approach to designing inhibitors with improved selectivity and potency compared to traditional agents like acetazolamide (Büyükkıdan et al., 2013).

Leishmanicidal Activity

Research on nitroaromatic compounds, including those related to the chemical structure of interest, has shown potential in inhibiting the growth of Leishmania infantum. The electroactive nitro group plays a crucial role in biological activity, suggesting these compounds as promising anti-leishmanicidal drugs (Dias et al., 2015).

properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(3-nitrophenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O7S/c1-15(27)23-16(2)33-22-12-11-18(14-21(22)23)25(24(28)17-7-4-3-5-8-17)34(31,32)20-10-6-9-19(13-20)26(29)30/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAFUNNWEHHNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((3-nitrophenyl)sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.